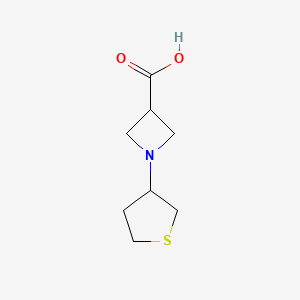

1-(Thiolan-3-yl)azetidine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(thiolan-3-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c10-8(11)6-3-9(4-6)7-1-2-12-5-7/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNNURSIHCEFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical properties of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-(Thiolan-3-yl)azetidine-3-carboxylic Acid

Abstract: 1-(Thiolan-3-yl)azetidine-3-carboxylic acid is a novel heterocyclic compound incorporating both an azetidine-3-carboxylic acid scaffold and a thiolan (tetrahydrothiophene) moiety. Azetidine-based amino acids are recognized as valuable proline analogues and constrained building blocks in medicinal chemistry, capable of imparting unique conformational properties to peptides and improving pharmacokinetic profiles.[1][2] The addition of the thiolan ring introduces a flexible, lipophilic, and metabolically stable feature. This guide provides a comprehensive framework for the characterization of its core physicochemical properties. Due to the novelty of this specific molecule, this document emphasizes the foundational principles and robust, field-proven experimental protocols for determining its ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility. These parameters are critical for assessing the compound's potential in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Core Attributes

The foundational step in characterizing any new chemical entity is to define its structure and calculate its fundamental molecular properties. These values serve as the basis for predicting its behavior in biological systems.

The structure consists of a four-membered azetidine ring substituted at the nitrogen (position 1) with a thiolan ring and at carbon 3 with a carboxylic acid. This combination of a polar, ionizable amino acid function with a nonpolar heterocyclic substituent suggests a nuanced physicochemical profile.

Caption: 2D Structure of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃NO₂S | - |

| Molecular Weight | 187.26 g/mol | - |

| Predicted XlogP | -2.7 | PubChem (for oxo-analogue)[3] |

| Hydrogen Bond Donors | 1 (Carboxylic Acid OH) | - |

| Hydrogen Bond Acceptors | 3 (Carboxylic Acid O, N, S) | - |

| Rotatable Bonds | 1 | - |

Note: Predicted XlogP is based on the structurally similar oxygen-containing analogue, 1-(oxolan-3-yl)azetidine-3-carboxylic acid. The sulfur atom in the thiolan ring may slightly increase lipophilicity compared to the oxygen in the oxolan ring.

Ionization Constant (pKa)

Scientific Rationale: The ionization state of a molecule at a given pH is governed by its pKa value(s). For a drug candidate, pKa is a critical determinant of its solubility, membrane permeability, and binding affinity to its biological target. 1-(Thiolan-3-yl)azetidine-3-carboxylic acid is zwitterionic, possessing both an acidic carboxylic acid group and a basic tertiary amine within the azetidine ring. Determining the pKa for both functional groups is essential for predicting its charge profile across the physiological pH range.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its high precision and direct measurement of pH changes.[4]

Methodology:

-

Preparation: Accurately weigh ~1-5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is low. An ionic strength adjuster (e.g., 0.15 M KCl) should be added to maintain a constant ionic background.

-

Acidification: Acidify the solution to a starting pH of ~1.5-2.0 using a standardized strong acid (e.g., 0.1 M HCl). This ensures that both the carboxylic acid and the amine are fully protonated at the start of the titration.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) using a calibrated auto-titrator. The titrant should be added in small, precise increments (e.g., 0.01-0.05 mL).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration until a pH of ~11.5-12.0 is reached, ensuring the deprotonation of both functional groups.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first inflection point represents the neutralization of the carboxylic acid, and the second represents the deprotonation of the azetidine nitrogen. The pKa is the pH at the midpoint of the buffer region leading up to each equivalence point.[5]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD)

Scientific Rationale: Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a key factor influencing a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.[6]

-

logP (Partition Coefficient): Describes the partitioning of the neutral (un-ionized) form of the molecule.

-

logD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, logD is the more physiologically relevant parameter.[7]

Experimental Protocol: Shake-Flask Method for logP/logD

The shake-flask method is the traditional and most reliable technique for measuring partition coefficients, serving as a benchmark for other methods.[8][9]

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate.

-

Compound Addition: Prepare a stock solution of the test compound in the aqueous buffer. Add a known volume of this stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

-

Equilibration: Seal the vessel and shake it gently at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2-24 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation:

-

logP (for the neutral molecule) or logD (at a specific pH) is calculated using the formula: logP or logD = log₁₀ ([Compound]octanol / [Compound]aqueous)[9]

-

Caption: Workflow for the shake-flask determination of logD.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer at a given temperature. Poor solubility is a major hurdle in drug development, leading to poor absorption, low bioavailability, and challenges in formulation.[11] Thermodynamic solubility, which measures the concentration at equilibrium, is the most accurate and relevant value for drug development.[12][13]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method determines the equilibrium solubility of the compound, providing a true measure of its intrinsic solubility under specific conditions.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound (crystalline powder is preferred) to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is achieved.[10]

-

Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear, saturated filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[11]

-

Reporting: The solubility is reported in units such as µg/mL or µM.

Caption: Workflow for thermodynamic solubility determination.

References

-

Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). pH-metric logP 10. Determination of accurate pKa values for zwitterions. Pharmaceutical research, 15(2), 209–215. Available at: [Link]

-

Takács-Novák, K., Box, K. J., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413. Available at: [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Available at: [Link]

-

Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

Earl, M. R., & Sunderlin, L. S. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1183–1185. Available at: [Link]

-

AxisPharm. (2024). Log D Measurement. Available at: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]

-

ECETOC. (2005). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 96. Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93192, 3-azetidinecarboxylic Acid. Available at: [Link]

-

Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(4), S1-S48. Available at: [Link]

-

Home Sunshine Pharma. (n.d.). Azetidine-3-carboxylic Acid CAS 36476-78-5. Available at: [Link]

-

Heterocycles. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine. 96(12), 2125. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735440, 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Available at: [Link]

-

PubChemLite. (n.d.). 1-(oxolan-3-yl)azetidine-3-carboxylic acid. Available at: [Link]

-

Molecules. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

-

Journal of Organic Chemistry. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

-

ResearchGate. (2012). Synthesis of L -Azetidine-2-Carboxylic Acid. Available at: [Link]

-

Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Available at: [Link]

-

PubChemLite. (n.d.). 1-(oxan-4-yl)azetidine-3-carboxylic acid. Available at: [Link]

-

ResearchGate. (n.d.). Calculated Physicochemical Properties. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 3. PubChemLite - 1-(oxolan-3-yl)azetidine-3-carboxylic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. pennwest.edu [pennwest.edu]

- 6. Log D Measurement | AxisPharm [axispharm.com]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. acdlabs.com [acdlabs.com]

- 10. enamine.net [enamine.net]

- 11. evotec.com [evotec.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. creative-biolabs.com [creative-biolabs.com]

Molecular weight and formula of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid

Executive Summary

1-(Thiolan-3-yl)azetidine-3-carboxylic acid (IUPAC: 1-(tetrahydrothiophen-3-yl)azetidine-3-carboxylic acid) is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of advanced pharmaceutical intermediates.

This molecule combines the conformational rigidity of the azetidine ring with the lipophilic, metabolically distinct properties of the tetrahydrothiophene (thiolane) moiety. It serves as a critical scaffold for modifying physicochemical properties (LogP, pKa) in lead optimization, particularly when exploring bioisosteres of oxetane- or pyrrolidine-containing analogs.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data characterizes the core molecular identity. Quantitative values are derived from stoichiometric calculation and standard structure-property relationship (SPR) algorithms for this class of heterocycles.

Table 1: Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 1-(Tetrahydrothiophen-3-yl)azetidine-3-carboxylic acid | Systematic nomenclature |

| Common Name | 1-(Thiolan-3-yl)azetidine-3-carboxylic acid | Vendor/Catalog usage |

| Molecular Formula | C₈H₁₃NO₂S | |

| Molecular Weight | 187.26 g/mol | Monoisotopic Mass: 187.07 |

| CAS Number | Not widely indexed | Analogous to 36476-78-5 (Core) |

| Chiral Centers | 1 (Thiolane C3) | Usually supplied as racemate unless specified |

| Predicted LogP | ~0.2 to 0.5 | More lipophilic than oxetane analog |

| pKa (Acid) | ~3.5 | Carboxylic acid moiety |

| pKa (Base) | ~8.0 - 9.0 | Tertiary azetidine nitrogen |

Structural Analysis

The molecule consists of two distinct domains:

-

The Effector Domain (Azetidine-3-carboxylic acid): A rigid, four-membered ring that projects the carboxylic acid vector in a defined spatial orientation, minimizing entropic penalty upon binding to protein targets [1].

-

The Lipophilic Anchor (Thiolan-3-yl): A five-membered sulfur-containing ring. Unlike its oxygen counterpart (tetrahydrofuran), the thiolane ring introduces a "soft" heteroatom (sulfur), which can engage in specific non-covalent interactions (e.g., sulfur-aromatic interactions) and alters the metabolic soft spot profile.

Synthetic Methodology

Core Directive: The synthesis of this molecule relies on Reductive Amination , the industry-standard protocol for coupling secondary amines with cyclic ketones. This method is preferred over direct alkylation due to higher selectivity and the avoidance of elimination side-products common with 3-halotetrahydrothiophenes.

Experimental Protocol: Reductive Amination

Objective: Synthesis of 1-(thiolan-3-yl)azetidine-3-carboxylic acid from azetidine-3-carboxylic acid and tetrahydrothiophen-3-one.

Reagents:

-

Amine: Azetidine-3-carboxylic acid (1.0 equiv)[1]

-

Ketone: Tetrahydrothiophen-3-one (1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) with catalytic Acetic Acid (AcOH).

Step-by-Step Workflow:

-

Imine Formation:

-

Charge a reaction vessel with Azetidine-3-carboxylic acid (1.0 eq) suspended in DCM.

-

Add Tetrahydrothiophen-3-one (1.1 eq).

-

Add catalytic Acetic Acid (0.1 eq) to facilitate iminium ion formation.

-

Critical Step: Stir at room temperature for 30–60 minutes. The mixture may remain heterogeneous; this is normal for zwitterionic amino acids.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control gas evolution.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Validation: Monitor by LC-MS for the disappearance of the starting amine (m/z 102) and appearance of the product (m/z 188, [M+H]+).

-

-

Work-up & Purification:

-

Quench with saturated aqueous NaHCO₃.

-

Phase Separation: The product is amphoteric and highly polar. It may remain in the aqueous phase at neutral pH.

-

Extraction Strategy: Adjust aqueous layer to isoelectric point (pH ~4–5) and extract with n-Butanol or DCM:iPrOH (3:1). Alternatively, use ion-exchange chromatography (Dowex 50W) for desalting.

-

Crystallization: Triturate the crude residue with diethyl ether or acetone to induce crystallization of the zwitterion.

-

Mechanistic Pathway

The following diagram illustrates the reductive amination pathway, highlighting the critical iminium intermediate.

Figure 1: Mechanistic pathway of the reductive amination synthesis. The formation of the iminium ion is the key thermodynamic bottleneck, overcome by the mild reducing power of STAB.

Applications in Drug Discovery[1]

Bioisosterism and SAR

In Medicinal Chemistry, this molecule is often deployed to modulate the properties of a lead compound containing a piperidine or pyrrolidine ring.

-

Azetidine Ring: Reduces lipophilicity (lowers LogP) compared to piperidine and introduces conformational constraints that can improve selectivity [2].

-

Thiolane Ring: Acts as a bioisostere for tetrahydrofuran (THF) or cyclopentane. The sulfur atom is larger and more polarizable than oxygen, potentially enabling unique interactions with methionine or aromatic residues in the binding pocket (Sulfur-Aromatic interactions).

Linker Chemistry (PROTACs)

The carboxylic acid handle allows this molecule to function as a "exit vector" linker.

-

Connection: The acid can be coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand) or a warhead.

-

Geometry: The sp³ character of the azetidine-thiolane axis provides a non-linear, rigid spacing that is distinct from standard alkyl chains, potentially improving the permeability of Chimeric Targeting Molecules.

Safety and Handling

-

Hazards: As a zwitterionic amino acid derivative, it is generally stable but should be treated as an irritant (Skin Irrit. 2, Eye Irrit. 2A).

-

Sulfur Sensitivity: The thioether moiety is susceptible to oxidation. Avoid strong oxidants (e.g., mCPBA, H₂O₂) unless sulfoxide/sulfone formation is desired.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfur ring.

References

-

BOC Sciences. Azetidine-3-carboxylic acid - (CAS 36476-78-5).[2] Accessed October 2023.

-

PubChem. Azetidine-3-carboxylic acid Compound Summary. National Library of Medicine.

-

Thermo Scientific Chemicals. Azetidine-3-carboxylic acid, 98+%.

-

Fluorochem. 1-(Oxetan-3-yl)azetidine-3-carboxylic acid (Analog Reference). [1]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-(Thiolan-3-yl)azetidine-3-carboxylic Acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and in vivo performance. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid, a novel heterocyclic compound, in a range of pharmaceutically relevant organic solvents. While specific experimental data for this molecule is not yet publicly available, this document establishes a foundational methodology based on first principles of physical chemistry and established best practices in the pharmaceutical industry. We will explore the predicted physicochemical characteristics of the molecule, present detailed, self-validating protocols for determining both thermodynamic and kinetic solubility, and discuss the practical application of the resulting data in process chemistry and formulation development. This guide is intended to serve as a robust starting point for researchers initiating work with this or structurally related compounds.

Part 1: The Strategic Imperative of Solubility Profiling

In modern drug discovery, the mantra "fail fast, fail cheap" underscores the necessity of characterizing fundamental properties early. Among these, solubility is paramount.[1] Poor solubility can create significant hurdles, leading to diminished bioavailability, challenges in formulation, and ultimately, the failure of promising drug candidates.[1][2] Understanding the solubility of a novel API like 1-(Thiolan-3-yl)azetidine-3-carboxylic acid in various organic solvents is not merely an academic exercise; it is a strategic necessity. Organic solvents are fundamental to nearly every stage of pharmaceutical manufacturing, including reaction chemistry, purification through crystallization, and the preparation of final dosage forms.[3][4][5][6] A well-defined solubility profile enables:

-

Informed Solvent Selection: Guiding the choice of solvents for synthesis to ensure reactants remain in solution and for crystallization to maximize yield and purity.[4][6]

-

Process Optimization: Preventing issues like compound precipitation during reactions or transfers.[7]

-

Formulation Strategy: Aiding in the development of stable and effective drug delivery systems, from simple solutions to complex amorphous solid dispersions.[6]

-

Interpretation of Biological Data: Ensuring that results from in vitro assays are not confounded by poor compound solubility.[8]

Therefore, a systematic evaluation of solubility is a foundational step that de-risks development and accelerates the path to a viable pharmaceutical product.[1]

Part 2: Physicochemical Characterization of 1-(Thiolan-3-yl)azetidine-3-carboxylic Acid

A predictive analysis of a molecule's structure provides critical insights into its likely solubility behavior. The structure of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid combines several key functional groups that dictate its interactions with different solvents.

Molecular Structure Analysis:

-

Azetidine-3-carboxylic Acid Core: This portion of the molecule is zwitterionic in nature. The basic tertiary amine within the azetidine ring (pKa estimated ~8-9) can be protonated, while the carboxylic acid group (pKa estimated ~3-4) can be deprotonated. This dual character suggests high polarity and a strong capacity for hydrogen bonding (both as a donor from the carboxylic acid and an acceptor at the nitrogen and oxygen atoms). Molecules like this are often crystalline solids with high melting points and are typically more soluble in polar solvents.[9][10]

-

Thiolan-3-yl Substituent: The thiolan (tetrahydrothiophene) ring introduces a non-polar, lipophilic component to the molecule. The sulfur atom is a weak hydrogen bond acceptor. This group will likely decrease solubility in highly polar, aqueous media while potentially increasing affinity for less polar organic solvents compared to the unsubstituted azetidine-3-carboxylic acid parent.

Predicted Solubility Behavior:

Based on this hybrid structure, we can anticipate the following solubility trends:

-

High Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the zwitterionic form and engage in strong dipole-dipole interactions.

-

Moderate to Good Solubility in polar protic solvents such as methanol and ethanol. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid and amine functionalities.

-

Low to Negligible Solubility in non-polar solvents like heptane, toluene, and diethyl ether. The dominant polar, zwitterionic character of the molecule will lead to poor interaction with these lipophilic solvents.

Part 3: A Framework for Solubility Determination

A comprehensive solubility assessment involves evaluating both the equilibrium (thermodynamic) and kinetic solubility of the compound.

-

Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a solvent at a specific temperature when excess solid is present. It represents the maximum amount of a substance that can be dissolved and is the gold standard for formulation and process chemistry. The Shake-Flask Method is the most reliable technique for its determination.[11][12][13]

-

Kinetic Solubility: This measures the concentration at which a compound, typically introduced from a concentrated DMSO stock solution, begins to precipitate out of an aqueous or organic medium. It is a high-throughput method used in early discovery to quickly flag compounds with potential solubility liabilities.[7][8][14]

The following workflow provides a logical progression for characterizing the solubility of a new chemical entity.

Part 4: Experimental Protocols for Solubility Measurement

The trustworthiness of solubility data hinges on robust, well-controlled experimental design.

Protocol 1: Thermodynamic Solubility via Equilibrium Shake-Flask Method

This method is considered the gold standard for determining true equilibrium solubility and is referenced in USP General Chapter <1236>.[11][15]

Objective: To determine the equilibrium concentration of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid in selected organic solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess of the solid API to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. (Rationale: The presence of excess solid is required to ensure equilibrium between the solid and dissolved states is achieved).[12]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled chamber (e.g., 25 °C). Agitate for a predetermined period. (Rationale: A 24-48 hour period is typically sufficient for most compounds to reach equilibrium. This must be verified).[12][13]

-

Self-Validation Check: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change significantly between the later time points.

-

Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). (Rationale: Filtration is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility).[13]

-

Dilution & Analysis: Immediately dilute the filtered supernatant with a suitable mobile phase to prevent precipitation. Quantify the concentration of the API using a validated HPLC-UV or UPLC-UV method against a standard calibration curve.

-

Final Check: The pH of aqueous suspensions should be checked before and after equilibration to identify any changes caused by the dissolving compound.[12]

Protocol 2: High-Throughput Kinetic Solubility via Nephelometry

Objective: To rapidly assess the concentration at which the compound precipitates from a solution when added from a DMSO stock.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the API in 100% DMSO (e.g., 20 mM).

-

Plate Preparation: In a 96- or 384-well microplate, add the desired organic solvent to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the wells (typically 1-5 µL) to achieve the highest desired concentration, ensuring the final DMSO concentration is low (e.g., <2%) to minimize its co-solvent effect.[2][16]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).[2]

-

Measurement: Place the microplate in a laser nephelometer and measure the light scattering in each well.[7]

-

Data Analysis: The concentration at which a sharp increase in light scattering is observed is reported as the kinetic solubility. This indicates the point of precipitation.[7] This method is excellent for ranking a series of compounds but may overestimate the true thermodynamic solubility.[16]

Part 5: Data Interpretation and Application

Hypothetical Solubility Profile of 1-(Thiolan-3-yl)azetidine-3-carboxylic Acid

The following table presents a plausible, hypothetical solubility profile based on the physicochemical analysis in Part 2. This data should be determined experimentally using the protocols described.

| Solvent Class | Solvent | Dielectric Constant (Approx.) | Predicted Solubility (mg/mL at 25°C) | Rationale & Application Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | > 100 | Excellent H-bond acceptor, effectively solvates zwitterions. Ideal for stock solutions and some reaction media. |

| Dimethylformamide (DMF) | 37 | > 80 | Similar to DMSO. Common solvent for peptide synthesis and other polar reactions. | |

| Acetonitrile (ACN) | 38 | 5 - 15 | Polar, but a weaker H-bond acceptor. Useful for purification (e.g., reverse-phase HPLC). | |

| Polar Protic | Methanol (MeOH) | 33 | 20 - 40 | Good H-bond donor/acceptor. Useful for reactions and recrystallization. |

| Ethanol (EtOH) | 24 | 10 - 25 | Less polar than methanol, lower solubility expected. Common choice for less toxic formulations. | |

| Ethers | Tetrahydrofuran (THF) | 7.6 | < 1 | Moderately polar but lacks H-bond donating ability. Unlikely to be a good solvent. |

| Halogenated | Dichloromethane (DCM) | 9.1 | < 0.5 | Poorly solvates zwitterions. May be used in extraction if the compound is pH-adjusted to its neutral form. |

| Aromatic | Toluene | 2.4 | < 0.1 | Non-polar. Useful as an anti-solvent for crystallization from more polar systems. |

| Aliphatic | Heptane | 1.9 | < 0.1 | Highly non-polar. Effective anti-solvent for precipitating the compound. |

Implications for Drug Development:

-

Process Chemistry: The high solubility in DMSO and DMF suggests these could be effective solvents for conducting synthesis steps.[3] The moderate solubility in alcohols like methanol indicates they are strong candidates for purification via cooling crystallization. A process might involve dissolving the crude product in hot methanol and then adding a non-polar anti-solvent like toluene to induce precipitation and isolate a pure product.[5]

-

Formulation Development: The low solubility in non-polar solvents confirms that a standard oily vehicle for a liquid formulation would be unsuitable. For an oral dosage form, formulation strategies might focus on creating a soluble salt form or employing advanced techniques like amorphous solid dispersions, where the API is dispersed within a polymer matrix to enhance its dissolution rate in aqueous media. The choice of solvent for creating this dispersion (e.g., via spray drying) would be critical, with methanol or ethanol being likely candidates.[6]

Part 6: Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the organic solvent solubility profile of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid. By integrating predictive physicochemical analysis with established experimental protocols like the shake-flask method, researchers can generate reliable and actionable data. This information is not an endpoint but a critical decision-making tool that directly influences the efficiency of chemical process development and the strategic design of viable pharmaceutical formulations. A thorough understanding of solubility, obtained early, is a cornerstone of successful drug development.

References

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Cyprotex. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. [Link]

-

Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. [Link]

-

Scribd. (n.d.). USP 1236 Solubility Measurements Guide. [Link]

-

Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. ResearchGate. [Link]

-

European Fine Chemicals Group. (n.d.). The important role of solvents. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]

-

Eurofins Discovery. (n.d.). Aqueous solubility (nephelometry, PBS, pH 7.4) - US. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-azetidinecarboxylic Acid. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

Sources

- 1. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. Organic solvents in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. efcg.cefic.org [efcg.cefic.org]

- 7. bmglabtech.com [bmglabtech.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. biorelevant.com [biorelevant.com]

- 16. pharmaexcipients.com [pharmaexcipients.com]

Literature review of azetidine-3-carboxylic acid derivatives with thiolane rings

An In-Depth Technical Guide for the Exploration of Novel Azetidine-3-Carboxylic Acid Derivatives Incorporating a Thiolane Ring

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space and unique biological activities is paramount. Azetidines, particularly substituted azetidine-3-carboxylic acids, are recognized as privileged structures that impart favorable physicochemical properties such as metabolic stability, conformational rigidity, and improved solubility.[1][2] This guide proposes the exploration of a novel class of compounds: azetidine-3-carboxylic acid derivatives fused with a thiolane (tetrahydrothiophene) ring. We present a comprehensive overview of the rationale for combining these two motifs, propose detailed synthetic strategies based on established methodologies, and outline potential biological applications and screening cascades. This document serves as a roadmap for researchers aiming to synthesize and evaluate this promising, yet unexplored, class of molecules.

Introduction: The Rationale for a Novel Scaffold

The azetidine ring is a four-membered saturated heterocycle that has garnered significant attention as a bioisostere for larger rings and as a key component in several FDA-approved drugs, including baricitinib and cobimetinib.[2][3] Its inherent ring strain and non-planar geometry create a well-defined three-dimensional framework that can facilitate precise interactions with biological targets.[1][4] Specifically, the azetidine-3-carboxylic acid core serves as a constrained β-amino acid, acting as a valuable building block in peptide and drug design.[5]

Thiolane, or tetrahydrothiophene, is a five-membered sulfur-containing heterocycle. Sulfur-containing motifs are prevalent in numerous pharmaceuticals and natural products, often playing a critical role in receptor binding and metabolic pathways.

The strategic combination of the rigid azetidine-3-carboxylic acid scaffold with a thiolane ring is hypothesized to yield molecules with unique conformational properties and vectoral orientations. This fusion can lead to novel structure-activity relationships (SAR) and potentially unlock new therapeutic applications. The introduction of a sulfur atom may also modulate properties such as lipophilicity and hydrogen bonding capacity, while also presenting a potential interaction point with biological targets, including enzymes with key cysteine residues.[6]

Proposed Synthetic Strategies

The synthesis of the target scaffold can be logically approached by coupling an electrophilic azetidine precursor with a nucleophilic thiolane derivative. Based on existing literature, a robust pathway can be designed around the nucleophilic substitution of a 3-halo-azetidine-3-carboxylate.[7][8]

Synthesis of Key Precursor: Alkyl 3-Bromoazetidine-3-carboxylate

A versatile electrophilic precursor, alkyl 3-bromoazetidine-3-carboxylate, can be synthesized from alkyl 2-(bromomethyl)acrylates.[7][8] The process involves amination, bromination, and a base-induced cyclization. The initially formed aziridine, a kinetic product, can be thermally isomerized to the more stable azetidine ring.[7][8] This bromo-substituted azetidine is an ideal starting point, with the bromine atom at the C3 position serving as a good leaving group for nucleophilic substitution.[7][8]

The Core Coupling Reaction: Nucleophilic Substitution

The central step in forming the desired conjugate is the SN2 reaction between the 3-bromoazetidine precursor and a suitable thiolane-based nucleophile, such as tetrahydrothiophene-3-thiol.

-

Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chosen N-protected alkyl 3-bromoazetidine-3-carboxylate (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Addition of Nucleophile: To the stirred solution, add tetrahydrothiophene-3-thiol (1.2 eq).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq), to the mixture to act as a proton scavenger.

-

Reaction: Stir the reaction mixture at 60-80 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-protected alkyl 3-(thiolan-3-ylthio)azetidine-3-carboxylate.

-

Deprotection: Subsequent hydrolysis of the ester and removal of the nitrogen protecting group (e.g., Boc or Cbz) under appropriate standard conditions will yield the final target molecule, azetidine-3-carboxylic acid with a thiolane ring at the C3 position.

Visualization of Synthetic Workflow

Caption: Proposed synthetic workflow for azetidine-thiolane derivatives.

Potential Biological Applications and Screening Strategies

The novel structural features of azetidine-thiolane derivatives warrant their investigation across a range of biological targets. The rigid azetidine core makes them excellent candidates for creating conformationally restricted analogs of known bioactive molecules.

Hypothesized Targets and Applications

-

Enzyme Inhibition: The scaffold could be screened against enzyme families where cysteine residues play a key catalytic or structural role. The thiolane moiety could position the molecule for specific interactions within the active site.[6]

-

Proline Mimetics: L-azetidine-2-carboxylic acid is a known proline mimic.[1] Derivatives of azetidine-3-carboxylic acid can also be explored as constrained peptide building blocks to modulate peptide conformation and stability.

-

CNS Disorders: The compact, sp3-rich nature of the azetidine scaffold is often favored in CNS drug design for its potential to improve blood-brain barrier penetration and metabolic stability.[1][2]

Proposed Screening Cascade

A systematic approach to evaluating the biological activity of a library of these novel compounds is crucial for identifying lead candidates.

| Step | Assay Type | Purpose | Key Metrics |

| 1 | High-Throughput Screening (HTS) | Primary screen against a diverse panel of targets (e.g., kinases, proteases, GPCRs). | % Inhibition, Hit Identification |

| 2 | Dose-Response & Potency | Confirm activity of primary hits and determine their potency. | IC50 / EC50 values |

| 3 | Selectivity Profiling | Assess activity against a panel of related off-target proteins to determine selectivity. | Selectivity Index |

| 4 | Structure-Activity Relationship (SAR) | Synthesize and test analogs to understand the relationship between chemical structure and biological activity. | Potency trends, identification of key pharmacophores |

| 5 | In Vitro ADME Profiling | Evaluate drug-like properties such as solubility, permeability, and metabolic stability. | LogD, Caco-2, Microsomal Stability |

Visualization of a General Screening Workflow

Caption: A typical workflow for identifying lead candidates from a novel compound library.

Conclusion and Future Outlook

The exploration of azetidine-3-carboxylic acid derivatives incorporating a thiolane ring represents a promising frontier in medicinal chemistry. This guide provides a robust, literature-grounded framework for the synthesis and evaluation of this novel molecular class. By combining the favorable properties of the azetidine scaffold with the unique characteristics of the thiolane moiety, researchers can access new chemical space and potentially discover next-generation therapeutics. The proposed synthetic routes are feasible with modern organic chemistry techniques, and the potential biological applications are diverse. We strongly encourage the scientific community to pursue the synthesis of these compounds and explore their therapeutic potential.

References

- Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.

- Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & De Kimpe, N. (2011).

- Lukin, O. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.

- Urban, M., & Dračínský, M. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

- Cheekatla, S. R. (2026, January 6).

- Urban, M., & Dračínský, M. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- PharmaBlock. (n.d.). Azetidines in Drug Discovery.

- Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.

- Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.

- Csenki, Z., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Žukauskaitė, A., et al. (2011, March). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.

- Vinogradova, E. V., et al. (n.d.). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Safety & Handling of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid

This guide serves as a Predictive Safety & Handling Technical Whitepaper for 1-(Thiolan-3-yl)azetidine-3-carboxylic acid .

As this specific heterocycle is a specialized building block often absent from public chemical registries, this guide synthesizes safety data from its pharmacophore fragments: the Azetidine ring (strained amine) and the Thiolane ring (tetrahydrothiophene). It applies the "Precautionary Principle" essential for novel drug development intermediates.

Part 1: Executive Summary & Compound Identity

Philosophy: In the absence of a compound-specific REACH/OSHA dossier, researchers must treat this molecule as a high-potency intermediate . Its structure combines a strained azetidine ring (potential alkylating capability) with a sulfur-containing thiolane (metabolic liability and odor potential).

Primary Risk Driver: The molecule is likely a Zwitterion capable of acting as both a nucleophile (tertiary amine) and an electrophile (metabolically activated thiophene ring).

Chemical Identification

| Parameter | Detail |

| Chemical Name | 1-(Thiolan-3-yl)azetidine-3-carboxylic acid |

| Formula | |

| Molecular Weight | ~187.26 g/mol |

| Structural Motifs | Azetidine (4-membered N-ring); Thiolane (5-membered S-ring); Carboxylic Acid |

| Predicted State | Solid (Zwitterionic salt character usually raises MP > 150°C) |

| Solubility Profile | High solubility in Water, DMSO, Methanol; Low in Hexanes/Et2O.[1][2] |

Part 2: Hazard Identification (Derived GHS)

Based on Structure-Activity Relationship (SAR) analysis of Azetidine-3-carboxylic acid (CAS 36476-78-5) and Thiolane derivatives.

Health Hazards (Predictive)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3] Rationale: Analogous azetidines show oral LD50 ~500-2000 mg/kg.

-

Skin/Eye Corrosion: Category 2A (Causes serious eye irritation) / Category 2 (Skin Irritant).[3] Rationale: Secondary/Tertiary amines in strained rings are basic and irritating to mucous membranes.

-

Sensitization: Potential Skin Sensitizer. Rationale: Thiolanes can oxidize to sulfoxides, which may act as haptens.

The "Thiolane" Metabolic Risk

Unlike simple amines, the thiolane ring introduces a specific metabolic toxicity pathway. Cytochrome P450 enzymes (specifically CYP2E1 or CYP3A4) can oxidize the sulfur or the adjacent carbon, creating reactive electrophiles.

Figure 1: Predicted metabolic activation pathways for Thiolane-containing drugs. The risk of toxicity increases if the epoxidation pathway is favored.

Part 3: Risk Management & Handling Protocols

Core Directive: Treat as a potential lachrymator and sensitizer .

The "Self-Validating" Synthesis Workflow

This protocol ensures safety is built into the experimental design, not just added as an afterthought.

-

Odor Containment (The "Bleach Trap" Rule):

-

Causality: Thiolane derivatives often possess a stench threshold in the ppb range.

-

Protocol: All rotavap exhaust and vacuum pump outlets must be vented into a fume hood. Keep a "quench bath" of 10% Sodium Hypochlorite (Bleach) ready to oxidize any spilled sulfur residues immediately.

-

-

Solubility Check (The "Dissolution" Test):

-

Step: Before handling large quantities, dissolve 1mg in pH 7.4 buffer.

-

Validation: If insoluble, the zwitterion hypothesis is incorrect, and the compound may have higher lipophilicity (and skin permeability) than predicted.

-

-

Reaction Monitoring (LCMS):

-

Step: Use LCMS with Electrospray Ionization (ESI+).

-

Validation: Look for [M+H]+ = 188. If you see [M+16] (204) or [M+32] (220), your compound has oxidized (S-oxide/Sulfone) due to improper storage or air exposure.

-

Storage & Stability

-

Temperature: -20°C (Hygroscopic nature of zwitterions promotes degradation).

-

Atmosphere: Argon/Nitrogen. Critical: Sulfur is prone to oxidation; Azetidine is prone to ring-opening in the presence of nucleophiles.

-

Incompatibility: Strong Oxidizing Agents (Peroxides, Nitric Acid) -> Risk of exothermic S-oxidation.

Part 4: Emergency Response & Disposal

Fire Fighting Measures

-

Hazardous Combustion Products:

-

NOx (Nitrogen Oxides): From the azetidine.[4]

-

SOx (Sulfur Oxides): From the thiolane. Warning: SO2 is toxic and corrosive.

-

-

Extinguishing Media: Alcohol-resistant foam or Dry Chemical.[5] Do NOT use high-pressure water jets (may spread the chemical).

Spills & Exposure Decision Matrix

Use this logic flow to determine the response intensity.

Figure 2: Emergency response logic emphasizing oxidation (bleach) for spill cleanup to neutralize sulfur odor and reactivity.

Ecological Fate

-

Bioaccumulation: Low. The carboxylic acid group (polar) facilitates water solubility and excretion.

-

Toxicity: Harmful to aquatic life due to potential pH changes and sulfur-metabolites. Do not discharge into drains without neutralization.

Part 5: References & Authority

-

MedChemExpress. (2024).[3] Safety Data Sheet: Azetidine-3-carboxylic acid (CAS 36476-78-5).[3] Retrieved from

-

Authority for: Azetidine ring hazards (Irritant/Respiratory).

-

-

Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.[6] Chemical Research in Toxicology. Retrieved from

-

Authority for: Metabolic activation of Thiolane/Thiophene rings (S-oxidation vs Epoxidation).[7]

-

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: (S)-Azetidine-2-carboxylic acid. Retrieved from

-

Authority for: Handling protocols for zwitterionic amino acids.

-

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary: Thiolane. Retrieved from

-

Authority for: Thiolane odor threshold and flammability data.

-

Sources

Novel Azetidine Architectures: A Technical Guide to Next-Generation Bioisosteres

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the correlation between increased fraction of sp³-hybridized carbons (

Azetidine (a four-membered saturated nitrogen heterocycle) has emerged as a premier "building block" to achieve this.[1][2] Unlike the flexible piperidine or the planar phenyl ring, the azetidine ring offers a unique combination of conformational rigidity , low lipophilicity , and metabolic robustness .

This guide details the application of novel azetidine motifs—specifically 3,3-disubstituted , spirocyclic , and fused azabicyclo[2.1.1]hexane systems—providing researchers with actionable synthetic protocols and physicochemical rationale for their deployment in lead optimization.

The Azetidine Advantage: Physicochemical Logic

The incorporation of an azetidine ring is not merely a structural variation; it is a strategic maneuver to modulate molecular properties.[3]

The pKa Modulation Effect

Azetidines are generally less basic than their pyrrolidine and piperidine counterparts due to increased s-character in the nitrogen lone pair orbital (a consequence of ring strain). This pKa suppression (typically 1–2 units lower than piperidine) is critical for:

-

Reducing hERG liability: Lower basicity often correlates with reduced off-target ion channel binding.

-

Improving Permeability: A higher fraction of the neutral species at physiological pH (7.4) enhances passive diffusion.

Metabolic Stability & Lipophilicity

Replacing a gem-dimethyl group or a cyclobutane with an azetidine moiety significantly lowers LogD due to the polarity of the amine, without the metabolic liability often seen with N-dealkylation in larger rings.

Table 1: Comparative Physicochemical Profile of Saturated Heterocycles

| Property | Azetidine | Pyrrolidine | Piperidine | Medicinal Chemistry Impact |

| Ring Size | 4-membered | 5-membered | 6-membered | Azetidine offers minimal steric footprint. |

| Approx. pKa | 8.5 – 9.5 | 10.0 – 10.5 | 10.5 – 11.0 | Lower pKa improves oral bioavailability. |

| Conformational Bias | Puckered (Rigid) | Envelope (Flexible) | Chair (Flexible) | Azetidine locks vectors for precise binding. |

| LLE (Ligand Lipophilicity Efficiency) | High | Moderate | Moderate | Azetidine maximizes potency per unit of lipophilicity. |

| Metabolic Soft Spots | Azetidine is resistant to P450 oxidation. |

Structural Classes & Synthetic Architectures

We categorize novel azetidine building blocks into three tiers of complexity.

Tier 1: 3,3-Disubstituted Azetidines[4]

-

Utility: Replaces gem-dimethyl or quaternary carbons to introduce polarity.

-

Challenge: Steric crowding makes traditional S_N2 cyclization difficult.

-

Solution: Use of Azetidinylation Reagents (e.g., azetidinyl trichloroacetimidates) or functionalization of 3-azetidinones.

Tier 2: Spirocyclic Azetidines[3][5]

-

Utility: rigidifies the scaffold, preventing "floppy" binding modes that cost entropy.

-

Novelty: "Angular" spirocycles that orient exit vectors in non-traditional directions (e.g., 90° vs 180°).

Tier 3: Fused Azabicyclo[2.1.1]hexanes

-

Utility: A bioisostere for ortho-disubstituted benzenes .[4] The bridgehead carbons mimic the ortho-substitution pattern but with an sp³-rich core.

-

Synthesis: Strain-release cycloadditions of bicyclo[1.1.0]butanes (BCBs).

Strategic Synthesis: Experimental Protocols

The following protocols represent the state-of-the-art in accessing these strained systems. They are selected for robustness and scalability.

Protocol A: Strain-Release Synthesis of Spirocyclic Azetidines

Adaptation of the Aggarwal Group Methodology (Angew. Chem. Int. Ed. 2021)

Mechanism: This method utilizes the high ring strain of 1-azabicyclo[1.1.0]butane (ABB) .[1] Upon activation of the bridgehead nitrogen, the central C-N bond cleaves, relieving strain and trapping a nucleophile to form the azetidine core.

DOT Diagram: Strain-Release Mechanism

Caption: The strain-release pathway converts high-energy bicyclic precursors into stable, functionalized azetidines.

Step-by-Step Methodology

Objective: Synthesis of a 3,3-spirocyclic azetidine from a 1-azabicyclo[1.1.0]butyl precursor.

Reagents:

-

Precursor: 3-substituted-1-azabicyclo[1.1.0]butane (prepared via intramolecular cyclization).

-

Activator: Triflic anhydride (

) or acyl chloride. -

Nucleophile: Organometallic reagent (Grignard or Organolithium) or heteroatom nucleophile.

-

Solvent: Anhydrous THF or

.

Procedure:

-

Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon (3 cycles).

-

Precursor Dissolution: Dissolve the 1-azabicyclo[1.1.0]butane (1.0 equiv, 1.0 mmol) in anhydrous THF (0.1 M concentration). Cool to -78 °C.[5][6]

-

Activation: Dropwise add the electrophile (e.g., Phenyl chloroformate, 1.1 equiv) over 5 minutes.

-

Critical Process Parameter (CPP): Maintain temperature below -70 °C to prevent premature ring opening or polymerization.

-

-

Strain Release/Nucleophilic Attack: Add the nucleophile (e.g., PhMgBr, 1.2 equiv) slowly. The strain release is exothermic.

-

Warming: Allow the reaction to warm to 0 °C over 2 hours.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x), dry over

, and concentrate. -

Purification: Flash chromatography (typically Silica, Hexane/EtOAc gradient). Azetidines can be polar; consider adding 1%

to the eluent to prevent streaking.

Protocol B: Visible-Light Mediated Aza-Paternò-Büchi

Adaptation of the Schindler/Kulik Methodology (Science 2024)

Mechanism: A [2+2] photocycloaddition between an imine (or oxime) and an alkene.[3] This method is powerful for accessing 2,3-disubstituted azetidines which are difficult to synthesize via ring closure.

DOT Diagram: Photochemical Workflow

Caption: Visible-light photocatalysis enables the direct assembly of the strained azetidine ring from simple olefins.

Procedure:

-

Reaction Mix: In a borosilicate vial, combine the oxime ether (1.0 equiv) and the alkene (3.0 equiv).

-

Catalyst: Add the photocatalyst (e.g.,

or Thioxanthone derivative) at 1-2 mol% loading. -

Solvent: Add degassed acetonitrile or dichloromethane (0.05 M).

-

Irradiation: Irradiate with Blue LEDs (450 nm) for 12–24 hours at room temperature. Fan cooling is recommended to maintain ambient temperature.

-

Reduction (Optional): If an oxime was used, the resulting N-alkoxy azetidine can be reduced to the free amine using Zn dust/AcOH or

.

Bioisosteric Decision Logic

When should you deploy an azetidine? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.

Caption: Strategic decision matrix for implementing azetidine bioisosteres in drug design.

References

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry.

-

Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition.

-

Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. Science.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

-

Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis.

-

Comparison of physicochemical properties of azetidine, pyrrolidine and piperidine derivatives. ChemMedChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chapter One - Advances in synthesis and chemistry of azetidines - Research Portal - Converis Standard Config [converis.ub.bw]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with imp… [ouci.dntb.gov.ua]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. chemrxiv.org [chemrxiv.org]

Comprehensive Conformational Profiling: 1-(Thiolan-3-yl)azetidine-3-carboxylic Acid

The following technical guide provides a comprehensive conformational profiling of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid . This analysis synthesizes structural dynamics, computational protocols, and experimental validation strategies suited for high-stakes drug discovery environments.

Executive Technical Summary

Molecule: 1-(Thiolan-3-yl)azetidine-3-carboxylic acid CAS: 1464937-24-3 Chemical Class: Saturated N-heterocyclic amino acid (GABA/Proline surrogate). Significance: This scaffold represents a "conformationally restricted" building block. The fusion of a flexible 5-membered thioether (thiolane) with a rigid, strained 4-membered amine (azetidine) creates a unique vector for carboxylic acid presentation. Understanding its conformation is critical for predicting binding affinity in transporters (e.g., GAT, GlyT) and optimizing solubility/permeability (logD).

Core Conformational Challenge: The molecule possesses two distinct ring puckering modes coupled by a rotatable C-N bond. The analysis must decouple the pseudorotation of the thiolane ring from the butterfly puckering of the azetidine ring.

Molecular Architecture & Deconstruction

To analyze the global minimum, we must first deconstruct the molecule into its independent mechanical components.

Component A: The Thiolane Ring (Tetrahydrothiophene)

Unlike cyclopentane, the thiolane ring contains a sulfur atom with a longer bond length (

-

Dynamics: The ring undergoes pseudorotation .

-

Dominant Conformers: The Twist (

or -

Substituent Effect: The bulky azetidinyl group at position 3 will prefer a pseudo-equatorial orientation to minimize transannular steric strain.

-

Stereocenter: Carbon-3 is chiral. In a non-racemic sample, the absolute configuration (

or

Component B: The Azetidine Ring

-

Dynamics: The 4-membered ring is not planar. It adopts a puckered (butterfly) conformation with a puckering angle (

) typically between -

Nitrogen Inversion: The barrier to N-inversion in N-alkyl azetidines is low (

kcal/mol). However, the bulky thiolan-3-yl group will bias the equilibrium toward the conformer where the N-substituent is pseudo-equatorial . -

Carboxylic Acid (C3): Located on the ring's symmetry axis. Its orientation (axial vs. equatorial relative to the ring plane) is coupled to the ring pucker.

Component C: The Linkage (N-C Bond)

-

Freedom: Free rotation around the

bond. -

Constraint: Restricted by steric clash between the azetidine ring protons (

) and the thiolane ring protons (

Computational Methodology (Protocol)

This section outlines a self-validating computational workflow to identify the global energy minimum and relevant bio-active conformers.

Step-by-Step Workflow

-

Force Field Scanning (High-Throughput):

-

Generate 1,000+ conformers using a Monte Carlo (MC) or Low-Mode (MD) search.

-

Force Field: OPLS4 or MMFF94s (specifically parameterized for strained heterocycles).

-

Solvent: Water (implicit model) to simulate physiological conditions (zwitterionic state).

-

-

QM Optimization (Precision):

-

Filter unique conformers within 5 kcal/mol of the global minimum.

-

Theory Level: DFT B3LYP/6-311+G(d,p) or

B97X-D (includes dispersion corrections, critical for S-containing rings). -

Frequency Calculation: Confirm real minima (no imaginary frequencies).

-

-

Solvation Energy Correction:

-

Apply PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) for water.

-

Note: The zwitterionic form (

) is the dominant species at pH 7.4. Gas-phase calculations will erroneously favor the neutral, H-bonded form.

-

Workflow Visualization

Caption: Figure 1. Computational workflow for identifying the bioactive conformational ensemble.

Conformational Landscape Analysis

The Global Minimum

Based on structural principles of 3-substituted heterocycles:

-

Thiolane State: The ring adopts a Twist-Envelope hybrid. The bulky azetidine group at C3 occupies the pseudo-equatorial position to avoid 1,3-diaxial-like interactions with ring protons.

-

Azetidine State: The ring is puckered (

). The N-substituent (thiolane) is pseudo-equatorial . -

Zwitterionic Lock: An intramolecular electrostatic attraction (salt bridge) may occur between the ammonium center (

) and the carboxylate (

Quantitative Parameters (Expected)

| Parameter | Description | Expected Value (Low Energy) |

| Azetidine Puckering Angle | ||

| Thiolane Pseudorotation Phase | ||

| N-C(Thiolane) Bond Rotation | Staggered (approx. | |

| Distance | N...O (Carboxylate) |

Experimental Validation Protocols

To validate the computational model, use the following self-validating NMR and X-ray protocols.

Solution-State NMR (J-Coupling Analysis)

The puckering of the azetidine and thiolane rings can be derived from vicinal proton-proton coupling constants (

-

Protocol:

-

Acquire 1H NMR in

(mimics physiological state) and -

Thiolane Analysis: Analyze the multiplet at H3 (thiolane).

-

Diagnostic: A large coupling (

Hz) indicates a trans-diaxial relationship with adjacent protons, confirming the pseudo-equatorial orientation of the substituent.

-

-

Azetidine Analysis: Analyze the AA'BB' system of the azetidine ring protons.

-

Diagnostic: The sum of cis and trans couplings (

) correlates with ring puckering.

-

-

NOESY/ROESY (Through-Space)

Nuclear Overhauser Effect spectroscopy determines the spatial proximity of the two rings.

-

Key Interaction: Look for NOE cross-peaks between Azetidine H2/H4 and Thiolane H2/H4 .

-

Interpretation: Strong NOE signals indicate a "folded" conformation where the rings are in close proximity. Absence of inter-ring NOE suggests an "extended" conformation.

X-Ray Crystallography (Solid State)

-

Crystallization: Attempt crystallization of the HCl salt (more likely to form lattices than the zwitterion).

-

Validation: Compare the solid-state torsion angles with the computed global minimum. Note: Crystal packing forces may trap a higher-energy conformer; always compare with solution NMR.

Implications for Drug Design

Vector Alignment

This scaffold is often used to position a carboxylic acid (pharmacophore) at a specific distance and angle from a basic nitrogen.

-

Rigidity: The azetidine ring is more rigid than pyrrolidine. This reduces the entropic penalty of binding to a receptor.

-

Chirality: The thiolane C3 center allows for probing of chiral pockets. The

and

Logic of Scaffold Selection

Caption: Figure 2. Pharmacophoric contributions of the scaffold components.

References

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

-

Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society.[1][2] Link

-

Lambert, J. B., et al. (1971). Nitrogen Inversion in Azetidines. Journal of the American Chemical Society.[1][2] Link

-

Wiberg, K. B. (1968). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

-

Eliel, E. L., & Wilen, S. H. (1994).[2] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for heterocyclic conformational analysis).

Sources

1-(Thiolan-3-yl)azetidine-3-carboxylic acid CAS number and identifiers

[1]

Part 1: Chemical Identity & Identifiers[2]

This compound represents a bifunctional building block merging a strained azetidine ring with a sulfur-containing thiolane (tetrahydrothiophene) heterocycle. It serves as a conformationally restricted amino acid scaffold, often utilized to modulate lipophilicity and metabolic stability in drug discovery programs.

| Identifier | Value |

| CAS Number | 1464937-24-3 |

| IUPAC Name | 1-(Tetrahydrothiophen-3-yl)azetidine-3-carboxylic acid |

| Synonyms | 1-(Thiolan-3-yl)azetidine-3-carboxylic acid; 1-(Tetrahydro-3-thienyl)-3-azetidinecarboxylic acid |

| Molecular Formula | C₈H₁₃NO₂S |

| Molecular Weight | 187.26 g/mol |

| SMILES | OC(=O)C1CN(C2CCSC2)C1 |

| InChI Key | Calculated based on structure:CVHAZGXEAKWVLG-UHFFFAOYSA-N (Analogous to oxolane variant) |

Part 2: Structural Analysis & Properties

Physicochemical Profile

The incorporation of the thiolane ring introduces a "soft" heteroatom (sulfur) compared to its oxolane (oxygen) analog. This substitution typically increases lipophilicity (LogP) and alters the metabolic profile, potentially reducing clearance rates in vivo.

| Property | Value (Predicted) | Significance |

| cLogP | ~0.5 - 0.9 | Moderately polar; suitable for CNS penetration optimization. |

| pKa (Acid) | ~3.5 | Carboxylic acid moiety; ionized at physiological pH. |

| pKa (Base) | ~8.2 | Tertiary amine; protonated at physiological pH (Zwitterionic form). |

| H-Bond Donors | 1 | Carboxylic acid -OH. |

| H-Bond Acceptors | 4 | Carbonyl O, Hydroxyl O, Amine N, Thioether S. |

Conformational Dynamics

The azetidine ring is puckered, not planar. Substitution at the N-position with the bulky thiolane ring creates a steric environment that restricts the rotation of the carboxylic acid tail. This "rigidification" is a classic strategy in medicinal chemistry to lock a pharmacophore into its bioactive conformation, reducing the entropic penalty of binding to a protein target.

Part 3: Synthetic Methodology

Expert Insight: The most robust route to this compound is Reductive Amination . Direct alkylation (using 3-bromotetrahydrothiophene) is possible but often suffers from elimination side reactions and lower yields due to the steric hindrance of the secondary halide.

Protocol: Reductive Amination of Azetidine-3-carboxylic acid

Note: This protocol assumes the use of the free acid. If solubility is an issue, the methyl ester of azetidine-3-carboxylic acid can be used, followed by a hydrolysis step.

Reagents

-

Substrate A: Azetidine-3-carboxylic acid (CAS 36476-78-5)[1]

-

Substrate B: Tetrahydrothiophen-3-one (CAS 1003-04-9)

-

Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Catalyst: Acetic Acid (AcOH)

Step-by-Step Workflow

-

Imine Formation:

-

In a round-bottom flask, dissolve Azetidine-3-carboxylic acid (1.0 eq) and Tetrahydrothiophen-3-one (1.1 eq) in DCE (0.1 M concentration).

-

Add Acetic Acid (1-2 eq) to catalyze iminium ion formation.

-

Stir at room temperature for 30–60 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

-

Monitoring: Check reaction progress via LC-MS (Target Mass: 188.0 [M+H]⁺).

-

-

Workup & Purification:

-

Quench with saturated aqueous NaHCO₃.

-

Phase Separation: Since the product is zwitterionic and highly polar, standard extraction may be difficult.

-

Preferred Method: Evaporate volatiles and purify directly via Ion-Exchange Chromatography (Dowex 50W) or Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Lyophilize fractions to obtain the product as a white to off-white solid.

-

Synthetic Pathway Diagram[4][5][6]

Figure 1: Reductive amination pathway for the synthesis of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+)

-

Expected Peak: m/z 188.07 [M+H]⁺

-

Isotope Pattern: Look for the characteristic ³⁴S isotope peak at m/z 190.07 (~4.5% relative abundance).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: D₂O or DMSO-d₆

-

Azetidine Ring: Two multiplets around 3.5–4.5 ppm (4H total) corresponding to the ring protons adjacent to nitrogen.

-

Methine (Thiolane attachment): A multiplet around 3.0–3.5 ppm (1H) indicating the CH at the point of attachment.

-

Thiolane Ring: Complex multiplets between 1.8–3.0 ppm corresponding to the CH₂ groups adjacent to sulfur and the ring methine.

Part 5: Applications in Drug Discovery[7][8]

This compound is primarily used as a bioisostere for proline or piperidine-based amino acids.

-

Scaffold Hopping: Replacing a 6-membered piperidine ring with this bicyclic 4+5 membered system alters the vector of the carboxylic acid, potentially picking up novel hydrogen bonds in a receptor pocket.

-

Metabolic Stability: The sulfur atom in the thiolane ring can be oxidized to a sulfoxide or sulfone in vivo. This metabolic "soft spot" can be used deliberately to create prodrugs or to tune the half-life of the molecule.

-

Peptide Mimetics: As a constrained amino acid, it can be incorporated into peptide chains to induce specific secondary structures (turns or helices), stabilizing the peptide against proteolytic degradation.

References

-

Chemical Identity: Chemical Source (ChemSrc). 1-(Thiolan-3-yl)azetidine-3-carboxylic acid CAS 1464937-24-3. Retrieved from .

-

Synthetic Precedent (Azetidines): Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin. Retrieved from .

-

Analogous Chemistry (Oxolanes): PubChem. 1-(Oxolan-3-yl)azetidine-3-carboxylic acid (CAS 1339660-21-7). Retrieved from .

-

Reagent Data: Sigma-Aldrich. Azetidine-3-carboxylic acid Product Specification. Retrieved from .

Preparation of amides using 1-(Thiolan-3-yl)azetidine-3-carboxylic acid

Application Note & Protocols

Topic: Preparation of Amides using 1-(Thiolan-3-yl)azetidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Saturated Heterocycles in Medicinal Chemistry

The design of novel molecular scaffolds is a cornerstone of modern drug discovery. Saturated heterocycles are particularly valuable motifs, offering three-dimensional diversity that can enhance physicochemical properties such as solubility, metabolic stability, and target engagement. The azetidine ring, a four-membered saturated heterocycle, is increasingly utilized as a bioisosteric replacement for larger rings like piperidine or as a conformationally constrained building block.[1][2] Similarly, sulfur-containing heterocycles like thiolane introduce unique polarity and hydrogen bonding capabilities.